

surface chemistry and properties of titanium oxide

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An In-depth Technical Guide to the Surface Chemistry and Properties of Titanium Dioxide

Introduction to Titanium Dioxide (TiO₂)

Titanium dioxide (TiO₂), also known as titania, is a naturally occurring oxide of titanium. It is recognized for its brightness and very high refractive index, making it the most widely used white pigment.[1][2] Beyond its use in paints and coatings, TiO₂ has garnered significant interest in research and biomedical fields due to its unique physicochemical properties, including high chemical stability, biocompatibility, and photocatalytic activity.[3][4]

TiO₂ exists in three primary crystalline polymorphs: anatase, rutile, and brookite.[3] While all phases exhibit photochemical activity, the anatase form is generally considered the most active for photocatalysis and cytotoxicity.[3][5] Mixed-phase compositions, such as the well-known P25 which contains both anatase and rutile, often show enhanced photocatalytic activity due to the separation of photogenerated electron-hole pairs at the phase interface.[1][3][5] The synthesis method employed significantly influences the resulting particle size, morphology, and crystallinity, which in turn determine the material's properties.[6][7]

Surface Chemistry of Titanium Dioxide

The interaction of TiO₂ with its environment is governed by its surface chemistry. Key aspects include the presence of hydroxyl groups, its acidic and basic nature, and its electrical properties in solution.

Surface Hydroxyl Groups

When exposed to water, the TiO_2 surface becomes hydroxylated. The Ti-O bonds in titanium dioxide are highly polar, causing adsorbed water molecules to dissociate and form surface hydroxyl groups (Ti-OH).[8] These hydroxyl groups are crucial as they can improve the performance of TiO_2 as an adsorbent and provide active sites for surface modification, which is vital for applications in drug delivery and catalysis.[8][9] There are two main types of hydroxyl groups: terminal OH^- and bridging OH^- , which differ in their vibrational frequencies.[10]

Surface Acidity and Alkalinity

The surface of TiO_2 possesses both acidic (Lewis acid sites, undercoordinated Ti^{4+} ions) and basic (Brønsted base sites, surface hydroxyl groups) properties.[3] This amphoteric nature allows it to interact with a variety of molecules. The acidity and alkalinity can be further enhanced by combining TiO_2 with other oxides like Al_2O_3 or SiO_2 , which can lead to the formation of solid superacids.[8]

Surface Electrical Properties

In a polar medium like water, TiO_2 particles acquire a surface electrical charge.[2] This charge is pH-dependent. The isoelectric point (IEP) is the pH at which the net surface charge is zero. For uncoated rutile TiO_2 , the IEP is typically around pH 6.3 to 7.7.[2] Below the IEP, the surface is positively charged, and above it, the surface is negatively charged. This surface charge dictates the stability of TiO_2 dispersions and their interaction with charged biomolecules.[2][8] For instance, particles with a net negative or positive charge will repel each other, leading to a stable dispersion.[8]

Key Surface Properties and Their Implications

Hydrophilicity

TiO_2 surfaces can exhibit super-hydrophilicity (water contact angle less than 5°) upon UV irradiation.[11] This phenomenon is attributed to structural changes on the surface. Under UV light, electron-hole pairs are generated. These migrate to the surface, where holes react with oxygen ions to create oxygen vacancies, and electrons react with Ti^{4+} ions to form Ti^{3+} .[8][10] Water molecules from the air then adsorb into these oxygen vacancies, forming chemically

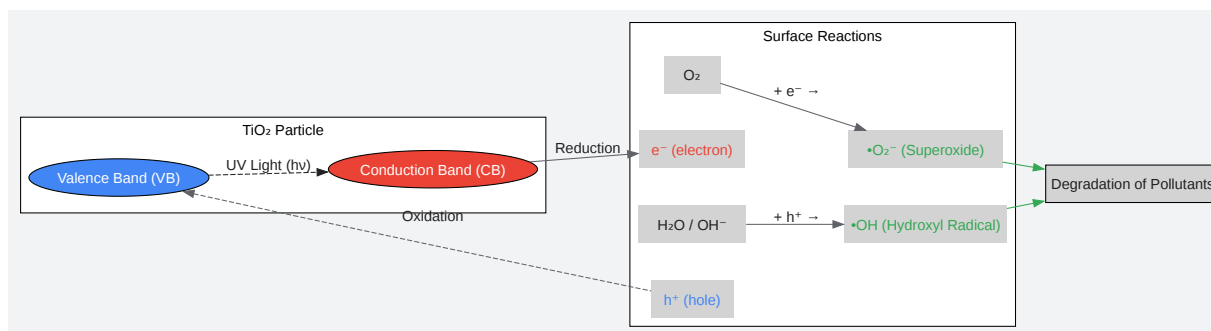
bound hydroxyl groups, which in turn attract a layer of physically adsorbed water, rendering the surface highly hydrophilic.[8]

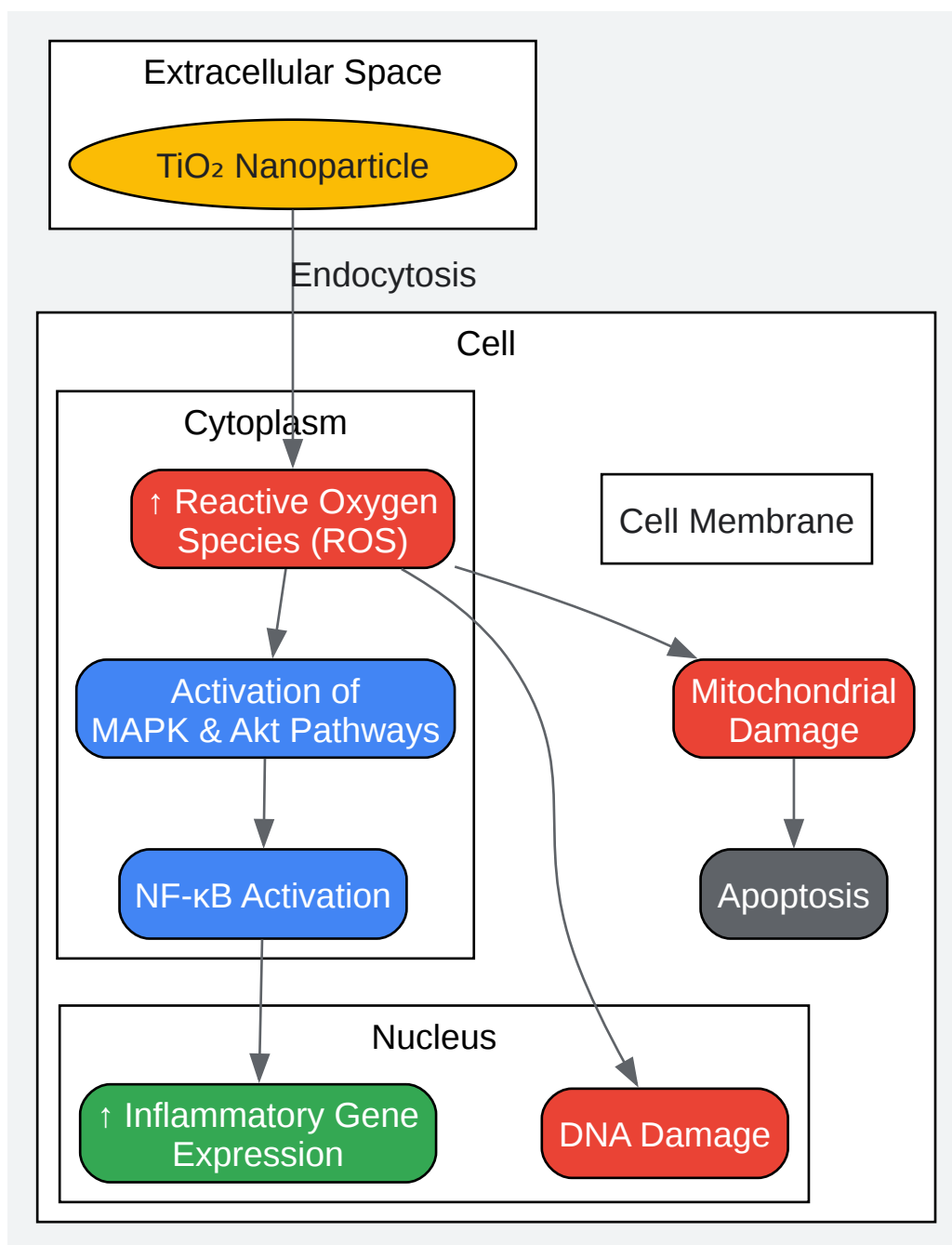
Photocatalytic Activity

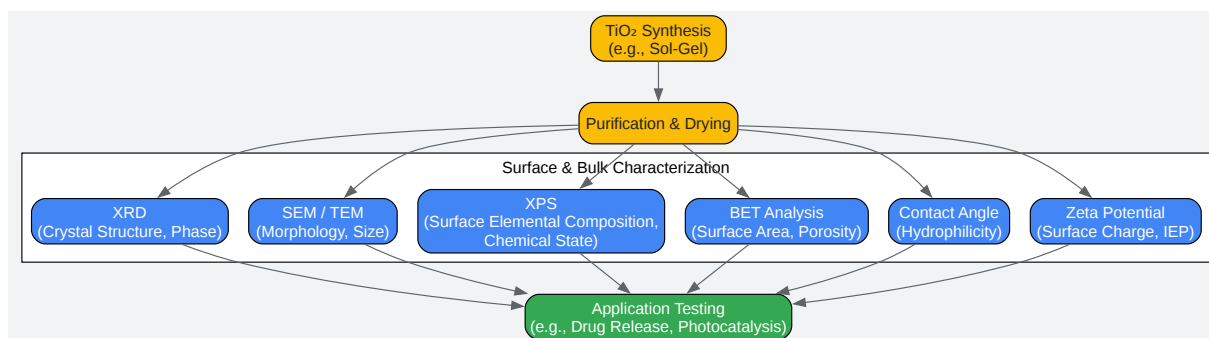
TiO₂ is a semiconductor photocatalyst. When irradiated with light energy greater than its band gap (e.g., 3.2 eV for anatase), an electron is excited from the valence band to the conduction band, leaving a hole behind.[11][12] These electron-hole pairs can initiate powerful redox reactions.

- Oxidation: The holes (h⁺) are strong oxidizing agents and can react with water or hydroxide ions adsorbed on the TiO₂ surface to produce highly reactive hydroxyl radicals (•OH).[11]
- Reduction: The electrons (e⁻) in the conduction band can reduce molecular oxygen to form superoxide radical anions (•O₂⁻).[11]

These reactive oxygen species (ROS) are capable of degrading a wide range of organic pollutants and killing microorganisms, forming the basis of applications in environmental remediation and antimicrobial coatings.[4][11]







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